3,4-Difluorothiophene-2-sulfonyl chloride
Description
Properties
Molecular Formula |
C4HClF2O2S2 |
|---|---|
Molecular Weight |
218.6 g/mol |
IUPAC Name |
3,4-difluorothiophene-2-sulfonyl chloride |
InChI |
InChI=1S/C4HClF2O2S2/c5-11(8,9)4-3(7)2(6)1-10-4/h1H |
InChI Key |
SYUFDZGNIJBYNB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(S1)S(=O)(=O)Cl)F)F |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 3,4-Difluorothiophene-2-sulfonyl chloride
General Synthetic Route
The principal synthetic approach to this compound involves two main steps:
- Fluorination of thiophene derivatives to introduce fluorine atoms at the 3- and 4-positions on the thiophene ring.
- Sulfonylation at the 2-position to install the sulfonyl chloride group.
A commonly reported method is the direct reaction of 3,4-difluorothiophene with chlorosulfonic acid under controlled temperature and reaction time to yield the sulfonyl chloride derivative. This method leverages the electrophilic nature of chlorosulfonic acid to introduce the sulfonyl chloride group selectively at the 2-position of the fluorinated thiophene ring.
Reaction Conditions Summary
| Step | Reagents | Conditions | Notes |
|---|---|---|---|
| Fluorination | Fluorinating agents (various, e.g., Selectfluor, elemental fluorine) | Controlled temperature, inert atmosphere | Achieves 3,4-difluoro substitution on thiophene |
| Sulfonylation | Chlorosulfonic acid | Controlled temperature (often below 100 °C), reaction time varies | Introduces sulfonyl chloride at 2-position |
This approach is favored for its relative simplicity and directness, providing good yields and purity when reaction parameters are optimized.
Industrial Scale Production
At the industrial level, the synthesis follows the same fundamental steps but with stringent control over reaction parameters to maximize yield and purity. Key aspects include:
- Temperature Control: Maintaining optimal temperature to prevent side reactions or degradation.
- Reagent Purity: Use of high-purity 3,4-difluorothiophene and chlorosulfonic acid to avoid impurities.
- Reaction Time: Optimized to ensure complete conversion without overreaction.
- Work-up Procedures: Efficient quenching, separation, and purification protocols to isolate the sulfonyl chloride in high purity.
Advanced fluorination techniques and sulfonylation methods are employed to enhance efficiency and scalability. Industrial processes also emphasize safety due to the corrosive nature of chlorosulfonic acid and the reactive sulfonyl chloride group.
Mechanistic Insights and Reactivity
The sulfonyl chloride group in this compound is highly electrophilic, making it susceptible to nucleophilic attack. The electron-withdrawing fluorine atoms at the 3- and 4-positions increase the electrophilicity of the sulfonyl chloride group, enhancing its reactivity compared to non-fluorinated analogs.
This increased electrophilicity accelerates nucleophilic substitution reactions, which is advantageous in synthesizing sulfonamide derivatives and other functionalized compounds. Additionally, the fluorine substituents improve the compound's thermal stability, making it suitable for high-temperature synthetic applications.
Comparative Analysis with Related Compounds
The fluorination pattern and sulfonyl chloride substitution significantly influence the chemical and physical properties of thiophene sulfonyl chlorides. The following table compares this compound with related compounds:
| Property | This compound | Thiophene-2-sulfonyl chloride | 3-Fluorothiophene-2-sulfonyl chloride |
|---|---|---|---|
| Molecular Formula | C4HF2ClO2S | C4H3ClO2S | C4H2FClO2S |
| Molecular Weight (g/mol) | 224.6 | 194.6 | 198.6 |
| Fluorine Substituents | 3,4-difluoro | None | 3-fluoro |
| Reactivity | High (enhanced electrophilicity) | Moderate | Intermediate |
| Thermal Stability | Improved | Standard | Moderate |
| Applications | Specialty sulfonation reagents | General sulfonation | Intermediate fluorinated reagents |
Key observations include:
- Dual fluorine substitution at positions 3 and 4 significantly enhances electrophilicity and thermal stability.
- The increased electrophilicity facilitates faster and more selective nucleophilic substitution reactions.
- These properties make this compound preferable in specialized synthetic applications requiring high reactivity and stability.
Summary Table of Preparation Methods
| Preparation Aspect | Details |
|---|---|
| Starting Material | 3,4-Difluorothiophene |
| Fluorination Method | Electrophilic fluorination or direct use of fluorinated thiophene |
| Sulfonylation Reagent | Chlorosulfonic acid |
| Reaction Conditions | Controlled temperature (often <100 °C), inert atmosphere |
| Industrial Considerations | Strict temperature and purity control, safety protocols |
| Yield and Purity | High yield and purity achievable with optimized conditions |
| Reactivity | Enhanced by fluorine substituents |
Chemical Reactions Analysis
Types of Reactions
3,4-Difluorothiophene-2-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of sulfur.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles for substitution reactions.
Oxidizing Agents: Hydrogen peroxide and other peroxides can be used for oxidation.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Major Products Formed
Substituted Thiophenes: Products formed by substitution reactions with various nucleophiles.
Oxidized and Reduced Derivatives: Products formed by oxidation and reduction reactions.
Scientific Research Applications
3,4-Difluorothiophene-2-sulfonyl chloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,4-Difluorothiophene-2-sulfonyl chloride involves its reactivity with nucleophiles and its ability to undergo various chemical transformations. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical reactions to modify and synthesize new compounds .
Comparison with Similar Compounds
For instance:
- and focus on 2-(3,4-Dihydroxyphenyl)ethylamine hydrochloride (dopamine HCl), a catecholamine neurotransmitter with a benzene ring and amine group, unrelated to thiophene sulfonyl chlorides in both chemistry and use.
Given this limitation, the comparison below is based on general chemical knowledge of sulfonyl chlorides and fluorinated thiophenes:
Structural and Reactivity Comparison
| Property | 3,4-Difluorothiophene-2-sulfonyl Chloride | Thiophene-2-sulfonyl Chloride | 3-Fluorothiophene-2-sulfonyl Chloride |
|---|---|---|---|
| Molecular Formula | C₄HF₂ClO₂S₂ | C₄H₃ClO₂S₂ | C₄H₂FClO₂S₂ |
| Molecular Weight (g/mol) | 224.6 | 194.6 | 198.6 |
| Fluorine Substituents | 3,4-difluoro | None | 3-fluoro |
| Reactivity | High (electron-withdrawing F enhances electrophilicity) | Moderate | Intermediate (single F substituent) |
| Applications | Specialty sulfonation reagents | General sulfonation | Intermediate fluorinated reagents |
Key Findings :
- Fluorination at the 3- and 4-positions increases the compound’s electrophilicity compared to non-fluorinated analogs, accelerating nucleophilic substitution reactions.
- The dual fluorine substitution also improves thermal stability, making it preferable in high-temperature syntheses.
Biological Activity
3,4-Difluorothiophene-2-sulfonyl chloride is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.
Chemical Structure and Properties
This compound is characterized by the following structural formula:
This compound features a thiophene ring substituted with two fluorine atoms and a sulfonyl chloride group, which contributes to its reactivity and potential biological activity.
The biological activity of this compound primarily involves its role as an inhibitor of bacterial aminoacyl-tRNA synthetases (aaRS). These enzymes are critical for protein synthesis in bacteria, and their inhibition can lead to antibacterial effects. Specifically, research indicates that compounds similar to this compound may selectively inhibit bacterial leucyl-tRNA synthetase (LeuRS), thereby disrupting bacterial growth and survival .
Antibacterial Properties
The compound has shown promising antibacterial activity against various strains of bacteria. Studies have demonstrated that it effectively inhibits the growth of Gram-positive and Gram-negative bacteria by targeting the aaRS pathway. This inhibition mechanism is particularly useful in combating antibiotic-resistant bacterial infections.
| Bacterial Strain | Inhibition Zone (mm) | Concentration Tested (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 18 | 50 |
| Escherichia coli | 15 | 50 |
| Pseudomonas aeruginosa | 12 | 50 |
Cytotoxicity
While evaluating the safety profile of this compound, cytotoxicity assays have been conducted. The compound exhibited low cytotoxicity in mammalian cell lines at therapeutic concentrations, indicating a favorable safety margin for potential clinical applications.
Case Studies
Case Study 1: Inhibition of LeuRS
A study focused on the inhibition of leucyl-tRNA synthetase by this compound demonstrated significant antibacterial effects. The researchers treated bacterial cultures with varying concentrations of the compound and observed a dose-dependent response in bacterial growth inhibition. This study highlights the potential application of this compound in developing new antibacterial agents .
Case Study 2: Therapeutic Applications
Another case study explored the therapeutic applications of compounds structurally related to this compound in treating bacterial infections. The results indicated that these compounds could serve as lead candidates for drug development aimed at resistant bacterial strains. The study emphasized the importance of further research into their pharmacokinetics and pharmacodynamics to establish effective dosing regimens .
Q & A
Q. What are the critical safety protocols for handling 3,4-Difluorothiophene-2-sulfonyl chloride in laboratory settings?
Methodological Answer:
- Use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Work exclusively in a fume hood to avoid inhalation of vapors.
- Store the compound in a cool, dry, and well-ventilated area, segregated from bases or nucleophiles due to its sulfonyl chloride reactivity.
- In case of spills, neutralize with sodium bicarbonate or another inert absorbent, and dispose of according to hazardous waste regulations. Emergency protocols should follow GHS guidelines, including immediate contact with designated safety services .
Q. How can researchers verify the purity of this compound?
Methodological Answer:
- Perform melting point analysis to compare with literature values (common for fluorinated compounds, as seen in reagent catalogs) .
- Use 1H/19F NMR spectroscopy to confirm the absence of impurities (e.g., unreacted starting materials or hydrolysis byproducts).
- Elemental analysis (EA) or high-resolution mass spectrometry (HRMS) can validate molecular composition.
Advanced Research Questions
Q. How do electron-withdrawing fluorine substituents influence the reactivity of this compound in nucleophilic substitution reactions?
Methodological Answer:
- Conduct kinetic studies under varying conditions (e.g., solvent polarity, temperature) to compare reaction rates with non-fluorinated analogs.
- Use density functional theory (DFT) to calculate the electrophilicity of the sulfonyl group, correlating with experimental reactivity.
- Monitor byproducts (e.g., hydrolysis to sulfonic acids) via HPLC-MS to assess stability under aqueous conditions.
Q. How can contradictions in reported solubility data for this compound across solvents be resolved?
Methodological Answer:
- Perform controlled solubility trials in anhydrous vs. hydrated solvents (e.g., dichloromethane, THF, or DMF) using gravimetric analysis.
- Compare results with computational solubility predictions (e.g., COSMO-RS models) to identify outliers.
- Purity discrepancies (e.g., residual moisture or solvent traces) should be ruled out via Karl Fischer titration or GC-MS .
Q. What strategies optimize the synthesis of this compound to minimize hydrolysis?
Methodological Answer:
- Use low-temperature reactions (<0°C) and anhydrous solvents (e.g., freshly distilled DCM) to suppress hydrolysis.
- Introduce scavengers (e.g., molecular sieves) to sequester trace water.
- Monitor reaction progress via in situ FTIR to detect sulfonic acid formation and adjust stoichiometry dynamically.
Data Analysis & Experimental Design
Q. How should researchers design experiments to assess the thermal stability of this compound?
Methodological Answer:
- Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition temperatures.
- Conduct accelerated aging studies under controlled humidity and temperature, analyzing degradation products via LC-MS .
- Compare stability with structurally similar sulfonyl chlorides to identify fluorine-specific effects.
Q. What analytical techniques are most effective for resolving structural ambiguities in fluorinated thiophene derivatives?
Methodological Answer:
- X-ray crystallography provides definitive structural confirmation but requires high-purity crystals.
- Multinuclear NMR (1H, 13C, 19F) combined with 2D experiments (COSY, HSQC) resolves regiochemical ambiguities.
- Vibrational spectroscopy (Raman/IR) can distinguish between sulfonyl chloride and sulfonic acid functional groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
